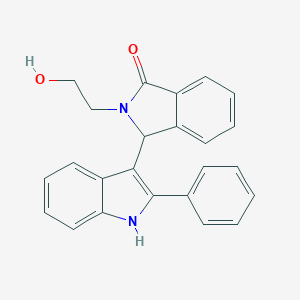![molecular formula C19H21NO4 B276951 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid, also known as Boc-L-phenylalanine, is a chemical compound that belongs to the family of amino acids. It is widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine has several scientific research applications, including drug discovery, peptide synthesis, and protein engineering. It is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group during the synthesis process. It is also used in the development of new drugs and pharmaceuticals due to its unique properties.
Mecanismo De Acción
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine works by inhibiting the activity of certain enzymes in the body. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This mechanism of action makes it a potential target for drug development and treatment of various diseases.
Biochemical and Physiological Effects
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine has several biochemical and physiological effects on the body. It has been shown to increase the production of certain neurotransmitters in the brain, such as dopamine and serotonin. This effect makes it a potential treatment for neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine in lab experiments is its ability to protect the amino group during peptide synthesis. This property makes it a valuable tool in the development of new drugs and pharmaceuticals. However, one limitation of using 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine is its cost. It is a relatively expensive chemical compound, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the use of 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine in scientific research. One potential area of research is the development of new drugs and pharmaceuticals. 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine has shown promise in the treatment of neurological disorders, and further research in this area could lead to the development of new treatments. Another area of research is the synthesis of new peptides and proteins using 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine. This could lead to the development of new materials and biomolecules with unique properties and potential applications.
Conclusion
In conclusion, 5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine is a valuable chemical compound with several scientific research applications. Its unique properties make it a valuable tool in the development of new drugs and pharmaceuticals, as well as the synthesis of new peptides and proteins. Further research in this area could lead to the development of new treatments for various diseases and the creation of new materials with unique properties.
Métodos De Síntesis
5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acidalanine can be synthesized by using the Fmoc/tBu strategy. This method involves the use of a protecting group, which is removed after the synthesis is complete. The synthesis process involves the use of various reagents, such as N,N-diisopropylethylamine (DIPEA), N,N'-diisopropylcarbodiimide (DIC), and tert-Butyloxycarbonyl chloride (Boc-Cl).
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-14(12-19(22)23)11-18(21)20-16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
GZBJSQGSPLUVTF-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
SMILES canónico |
CC(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)


![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)

